1-[4-(Trifluoromethoxy)phenyl]piperidin-4-one
Description
1-[4-(Trifluoromethoxy)phenyl]piperidin-4-one is a heterocyclic compound featuring a piperidin-4-one core substituted at the 1-position with a 4-(trifluoromethoxy)phenyl group. Its molecular formula is C₁₂H₁₂F₃NO₂, with a molecular weight of 259.23 g/mol. The trifluoromethoxy (-OCF₃) group enhances lipophilicity and metabolic stability, making the compound a promising candidate in medicinal chemistry for drug discovery, particularly in targeting central nervous system (CNS) disorders or infectious diseases .
Properties
IUPAC Name |
1-[4-(trifluoromethoxy)phenyl]piperidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3NO2/c13-12(14,15)18-11-3-1-9(2-4-11)16-7-5-10(17)6-8-16/h1-4H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYWJACOTBDYONF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=O)C2=CC=C(C=C2)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20630383 | |
| Record name | 1-[4-(Trifluoromethoxy)phenyl]piperidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20630383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
681508-68-9 | |
| Record name | 1-[4-(Trifluoromethoxy)phenyl]piperidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20630383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[4-(trifluoromethoxy)phenyl]piperidin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(Trifluoromethoxy)phenyl]piperidin-4-one typically involves the reaction of 4-(trifluoromethoxy)benzyl chloride with piperidin-4-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
1-[4-(Trifluoromethoxy)phenyl]piperidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted products with various functional groups attached to the phenyl or piperidinone rings .
Scientific Research Applications
1-[4-(Trifluoromethoxy)phenyl]piperidin-4-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-[4-(Trifluoromethoxy)phenyl]piperidin-4-one involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins more effectively. This interaction can lead to the modulation of enzyme activity, receptor binding, and other cellular processes .
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
Key Observations :
- Trifluoromethoxy vs. Trifluoromethyl : The trifluoromethoxy group in the target compound provides better metabolic stability compared to the trifluoromethyl (-CF₃) group due to reduced oxidative metabolism .
- Functional Groups : The ketone in piperidin-4-one allows for further chemical modifications (e.g., reduction to piperidine in ), while acetyl or sulfonyl groups () alter reactivity and binding interactions.
Biological Activity
1-[4-(Trifluoromethoxy)phenyl]piperidin-4-one, known by its CAS number 681508-68-9, is a compound that has garnered attention in pharmacological research due to its potential biological activity. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves several chemical reactions, often starting with piperidine derivatives. The trifluoromethoxy group is introduced through electrophilic aromatic substitution, which enhances the compound's lipophilicity and biological activity.
Synthetic Route
- Starting Materials : Piperidine and 4-trifluoromethoxybenzaldehyde.
- Reaction Conditions : The reaction is generally carried out under acidic or basic conditions to facilitate the formation of the piperidinone structure.
The biological activity of this compound is largely attributed to its interaction with various molecular targets in biological systems. The trifluoromethoxy group significantly increases the compound's hydrophobicity, allowing it to interact effectively with cell membranes and proteins.
Pharmacological Effects
Research indicates that this compound exhibits a range of biological activities, including:
- Anti-inflammatory Activity : Studies have shown that derivatives of this compound can inhibit soluble epoxide hydrolase (sEH), which is implicated in inflammatory processes. For example, TPPU (a related compound) has been shown to decrease infarct volume and improve neurological outcomes in animal models of stroke .
- Neuroprotective Effects : In models of neurodegeneration, compounds similar to this compound have demonstrated protective effects against neuronal damage induced by toxins like MPTP .
- Antiviral Activity : Some derivatives have shown promise against viral infections, particularly HIV-1 and HSV-1. In vitro studies report moderate protection against these viruses .
Case Study 1: Neuroprotection in Stroke Models
In a study involving transient middle cerebral artery occlusion in rats, treatment with sEH inhibitors similar to this compound resulted in significant reductions in infarct size and improved sensorimotor function post-stroke .
Case Study 2: Antiviral Efficacy
A set of piperidine derivatives was evaluated for antiviral activity against HIV-1. Among them, compounds featuring the trifluoromethoxy substitution exhibited enhanced antiviral properties compared to their non-substituted counterparts .
Table 1: Biological Activities of this compound Derivatives
| Activity Type | Test System | Outcome |
|---|---|---|
| Anti-inflammatory | Rat model | Reduced infarct volume |
| Neuroprotective | Mouse model | Improved sensorimotor function |
| Antiviral | HIV-1 | Moderate protection observed |
| Antibacterial | Various strains | Variable efficacy across compounds |
Table 2: Comparison of Biological Activities
| Compound Name | IC50 (nM) | Activity Type |
|---|---|---|
| This compound | 0.9 | sEH inhibitor |
| Related Compound (TPPU) | <10 | Neuroprotection |
| Piperidine Derivative A | 54 | Antiviral |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
